molecular formula C27H30Cl2F2N6O B1162281 4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride CAS No. 1942919-79-0

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride

Cat. No.: B1162281
CAS No.: 1942919-79-0
M. Wt: 563.5
InChI Key: NUOCAPALWRHKCU-UHFFFAOYSA-N
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Description

It is an ATP-competitive inhibitor with high specificity for JAK2 over other kinases such as JAK1, JAK3, and TYK2 . This compound has shown significant potential in scientific research, particularly in the fields of oncology and immunology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BSK805 involves the preparation of a substituted quinoxaline derivativeThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of BSK805 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BSK805 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve organic solvents and controlled temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used. Conditions include acidic or basic environments and elevated temperatures.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C22H24F2N4C_{22}H_{24}F_{2}N_{4} with a molecular weight of approximately 561.4 g/mol. The structure features a morpholine ring and a quinoxaline moiety, which are crucial for its biological activity. The presence of fluorine atoms enhances its pharmacokinetic properties, making it a candidate for drug development.

Anticancer Properties

Research indicates that compounds containing pyrazole and quinoxaline derivatives exhibit significant anticancer activity. A study demonstrated that related pyrazole compounds effectively inhibited cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies showed that it could inhibit pro-inflammatory cytokines and enzymes like COX-2, which are often upregulated in inflammatory diseases . These findings suggest potential uses in treating conditions such as rheumatoid arthritis or other inflammatory disorders.

Antimicrobial Activity

The antimicrobial efficacy of similar pyrazole derivatives has been documented against various pathogens, including bacteria and fungi . The mechanism is believed to involve the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

StudyFocusFindings
Umesha et al. (2009)Anticancer ActivityDemonstrated significant cytotoxic effects on MCF-7 and MDA-MB-231 cells when used in combination with doxorubicin, suggesting a synergistic effect .
Cunico et al. (2006)Antimalarial ActivityEvaluated chloroquine-pyrazole analogues showing promising results against chloroquine-resistant Plasmodium falciparum .
Recent In Vitro StudiesAnti-inflammatory EffectsShowed marked reduction in pro-inflammatory cytokines in treated cell lines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BSK805

BSK805 is unique due to its high specificity for JAK2 over other kinases, making it a valuable tool for studying JAK2-specific signaling pathways. Its ability to enhance radiosensitivity and interfere with leptin signaling further distinguishes it from other JAK2 inhibitors .

Biological Activity

The compound 4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine; dihydrochloride , also known as NVP-BSK805, is a synthetic small molecule with significant biological activity, particularly in the context of cancer treatment. This article explores its mechanisms of action, biological targets, and therapeutic potential based on various studies and data.

Chemical Structure and Properties

  • IUPAC Name : 4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine; dihydrochloride
  • Molecular Formula : C27H28F2N6O.2ClH
  • Molecular Weight : 511.45 g/mol

The compound features a morpholine ring, a quinoxaline moiety, and a piperidine-pyrazole substituent, contributing to its unique pharmacological profile.

NVP-BSK805 primarily functions as an inhibitor of Janus kinase 2 (JAK2) , a critical enzyme involved in the signaling pathways of various cytokines and growth factors. The inhibition of JAK2 disrupts the downstream signaling cascades that promote cell proliferation and survival in cancer cells. This activity is particularly relevant in hematological malignancies where JAK2 mutations are prevalent.

Antitumor Effects

Research has demonstrated that NVP-BSK805 exhibits potent antitumor properties:

  • Inhibition of Tumor Cell Proliferation : Studies indicate that NVP-BSK805 effectively reduces the proliferation of cancer cell lines harboring JAK2 mutations. For instance, it has shown significant activity against cells from patients with myeloproliferative neoplasms (MPNs) .
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This effect is mediated through the activation of caspases and the downregulation of anti-apoptotic proteins .
  • In Vivo Efficacy : In animal models, NVP-BSK805 has demonstrated substantial tumor regression in xenograft models of JAK2-dependent cancers .

Case Studies and Clinical Trials

Several studies have investigated the biological activity of NVP-BSK805:

StudyFindings
Demonstrated efficacy in reducing tumor size in JAK2-mutated MPN models.
Showed enhanced anti-inflammatory effects alongside antitumor activity.
Reported selective inhibition of JAK2 over other kinases, suggesting a favorable safety profile.

Structure-Activity Relationship (SAR)

The biological activity of NVP-BSK805 is closely related to its chemical structure:

  • Fluorine Substituents : The presence of difluoro groups enhances binding affinity to the JAK2 active site.
  • Piperidine-Pyrazole Linkage : This moiety is crucial for maintaining selectivity towards JAK2 compared to other kinases.

Q & A

Q. Basic: What synthetic strategies are recommended for preparing this compound with high purity, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound involves modular assembly of its quinoxaline, piperidine-pyrazole, and fluorophenyl-morpholine subunits. Key steps include:

  • Coupling Reactions : Use Suzuki-Miyaura cross-coupling to attach the quinoxaline moiety to the fluorophenyl group, as described for structurally similar morpholine derivatives .
  • Solvent and Catalyst Selection : Optimize yields using polar aprotic solvents (e.g., DMF or THF) with palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres .
  • Salt Formation : Convert the free base to the dihydrochloride salt via HCl gas or aqueous HCl in ethanol to enhance solubility and crystallinity .

Critical Parameters : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography (silica gel, eluent: DCM/MeOH gradients). Final purity (>95%) should be confirmed by LC-MS and elemental analysis .

Q. Basic: Which analytical techniques are essential for confirming structural identity and purity?

Methodological Answer:

  • Spectroscopic Characterization :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the morpholine, quinoxaline, and piperidine moieties .
    • FT-IR : Validate functional groups (e.g., morpholine C-O-C stretch at ~1100 cm⁻¹) and salt formation (N-H stretches at 2500–3000 cm⁻¹) .
  • Chromatography :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA to assess purity .
  • XRD : Perform single-crystal X-ray diffraction to confirm stereochemistry and salt form .

Q. Basic: What preliminary biological assays are recommended based on structural analogs?

Methodological Answer:

  • Kinase Inhibition Screening : Prioritize assays against kinases (e.g., PI3K, EGFR) due to the quinoxaline core’s known role in ATP-binding pocket interactions .
  • Cytotoxicity Profiling : Test in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, comparing activity to analogs like 2,6-dimethyl-4-(pyridin-4-yl)morpholine derivatives (moderate anticancer activity reported) .
  • Solubility and Stability : Measure aqueous solubility (shake-flask method) and stability in simulated gastric fluid (pH 1.2–6.8) to guide in vivo studies .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Core Modifications : Synthesize derivatives with:
    • Fluorine Substitution : Replace difluoro groups with Cl/CH₃ to assess steric/electronic effects on binding .
    • Morpholine Ring Variations : Test pyrrolidine or piperazine analogs to evaluate ring size impact on solubility and target engagement .
  • Binding Assays : Use SPR or ITC to quantify affinity for target kinases. Cross-validate with molecular docking (e.g., AutoDock Vina) to map interactions .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity hotspots .

Q. Advanced: How can contradictions between in vitro potency and in vivo efficacy be resolved?

Methodological Answer:

  • Pharmacokinetic (PK) Studies :
    • ADME Profiling : Measure plasma protein binding (equilibrium dialysis), metabolic stability (microsomal incubation), and permeability (Caco-2 assay) .
    • In Vivo PK : Administer via IV/PO in rodent models; collect plasma/tissue samples for LC-MS/MS analysis to calculate AUC, t½, and bioavailability .
  • Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites and assess bioactivation risks .
  • Formulation Optimization : Develop nanoemulsions or cyclodextrin complexes if poor solubility limits efficacy .

Q. Advanced: What experimental approaches address stability challenges under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
  • Stabilizing Strategies :
    • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
    • Chelation : Add EDTA to mitigate metal-catalyzed degradation in buffer solutions .
  • Real-Time Stability Monitoring : Use accelerated stability chambers (25°C/60% RH) with periodic HPLC analysis to establish shelf-life .

Q. Advanced: How can computational methods guide the optimization of pharmacokinetic properties?

Methodological Answer:

  • QSAR Modeling : Train models on datasets of morpholine/quinoxaline derivatives to predict logP, solubility, and CYP inhibition .
  • MD Simulations : Simulate binding dynamics with target kinases (e.g., GROMACS) to identify flexible regions for rigidification .
  • PBPK Modeling : Use GastroPlus or Simcyp to simulate human PK profiles and guide dose selection for preclinical studies .

Properties

IUPAC Name

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F2N6O.2ClH/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20;;/h1-3,12-16,20,30H,4-11,17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOCAPALWRHKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30Cl2F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720930
Record name 8-{3,5-Difluoro-4-[(morpholin-4-yl)methyl]phenyl}-2-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoxaline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092499-93-8
Record name 8-{3,5-Difluoro-4-[(morpholin-4-yl)methyl]phenyl}-2-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoxaline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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